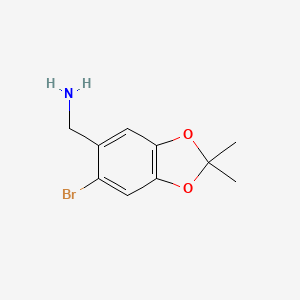
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride is a complex organic compound that features a thiophene ring, a piperazine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride typically involves multiple steps:
Formation of the Thiophene-2-carbonyl Piperazine Intermediate: This step involves the reaction of thiophene-2-carbonyl chloride with piperazine under basic conditions to form the intermediate.
Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the urea derivative.
Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carbinol derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors and kinases.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
1-(2-(4-(Thiophene-2-carbonyl)piperazin-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea hydrochloride is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group is known for enhancing the metabolic stability and lipophilicity of compounds, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
1-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S.ClH/c20-19(21,22)14-3-5-15(6-4-14)24-18(28)23-7-8-25-9-11-26(12-10-25)17(27)16-2-1-13-29-16;/h1-6,13H,7-12H2,(H2,23,24,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRHCGBKNSCGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)
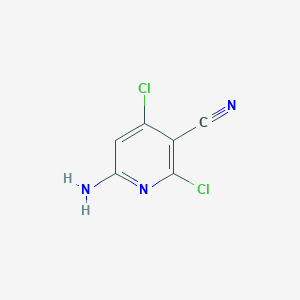
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2816617.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)

![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)
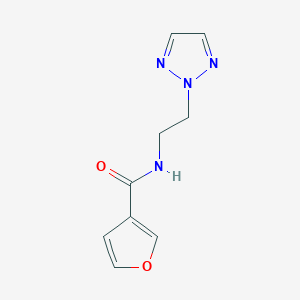
![3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL](/img/structure/B2816624.png)
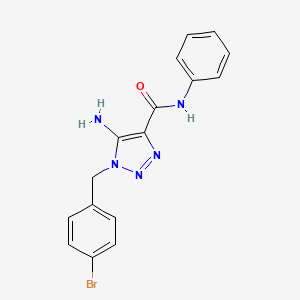
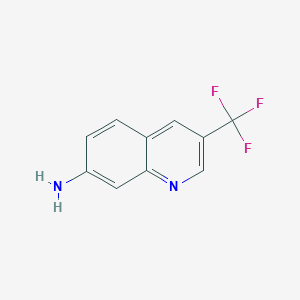
![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)
![N-[[4-(3-Ethoxyazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2816633.png)
![6-Hydroxy-4-methyl-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B2816635.png)
